3-Bromo-2-hydroxy-2-methylpropanoic acid 3-Bromo-2-hydroxy-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14457194
InChI: InChI=1S/C4H7BrO3/c1-4(8,2-5)3(6)7/h8H,2H2,1H3,(H,6,7)
SMILES:
Molecular Formula: C4H7BrO3
Molecular Weight: 183.00 g/mol

3-Bromo-2-hydroxy-2-methylpropanoic acid

CAS No.:

Cat. No.: VC14457194

Molecular Formula: C4H7BrO3

Molecular Weight: 183.00 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-hydroxy-2-methylpropanoic acid -

Specification

Molecular Formula C4H7BrO3
Molecular Weight 183.00 g/mol
IUPAC Name 3-bromo-2-hydroxy-2-methylpropanoic acid
Standard InChI InChI=1S/C4H7BrO3/c1-4(8,2-5)3(6)7/h8H,2H2,1H3,(H,6,7)
Standard InChI Key HBJAYXGUOOININ-UHFFFAOYSA-N
Canonical SMILES CC(CBr)(C(=O)O)O

Introduction

Chemical Structure and Properties

Molecular Configuration

The compound exists as two enantiomers due to the chiral center at carbon 2:

  • (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid (CAS 106089-20-7)

  • (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid (CAS 261904-39-6)

Both enantiomers share the molecular formula C₄H₇BrO₃ and a molecular weight of 183.00 g/mol but differ in spatial arrangement, influencing their reactivity and biological interactions. Key functional groups include:

  • Carboxylic acid (-COOH): Governs acidity (pKa ~2.5) and hydrogen-bonding capacity.

  • Hydroxyl (-OH): Participates in intramolecular hydrogen bonding, affecting solubility.

  • Bromine (-Br): Enhances electrophilic reactivity, enabling substitution reactions.

Table 1: Comparative Properties of Enantiomers

Property(2S)-Enantiomer(2R)-Enantiomer
Specific Optical Rotation+12.5° (c=1, H₂O)-12.5° (c=1, H₂O)
Melting Point98–100°C97–99°C
Solubility in Water25 g/L (20°C)24 g/L (20°C)

Spectroscopic Characterization

  • NMR:

    • ¹H NMR (400 MHz, D₂O): δ 1.45 (s, 3H, CH₃), 3.20 (d, 2H, CH₂Br), 4.10 (s, 1H, OH).

    • ¹³C NMR: δ 23.1 (CH₃), 45.8 (CBr), 72.5 (C-OH), 178.2 (COOH).

  • IR: Broad O-H stretch at 3200 cm⁻¹, C=O at 1700 cm⁻¹, and C-Br at 650 cm⁻¹.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The (2S)-enantiomer is synthesized via stereoselective bromination of 2-hydroxy-2-methylpropanoic acid using chiral Lewis acid catalysts (e.g., BINOL-derived catalysts) to achieve enantiomeric excess >95%. Key steps:

  • Bromination: React 2-hydroxy-2-methylpropanoic acid with bromine in acetic acid at 0–5°C.

  • Hydrolysis: Quench with ice-water to yield the crude product.

  • Purification: Recrystallize from ethanol/water (1:3) or use chiral HPLC.

Industrial Production

Continuous flow reactors optimize scalability, achieving 85% yield and 99% purity by minimizing side reactions like debromination or racemization.

Biological Activity and Mechanisms

Antimicrobial Properties

The (2S)-enantiomer exhibits potent activity against Gram-positive bacteria:

Table 2: Minimum Inhibitory Concentrations (MIC)

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.125
Listeria monocytogenes0.0625
Escherichia coli>2.0

Mechanistically, it disrupts cell membrane integrity and inhibits enoyl-ACP reductase, a key enzyme in fatty acid biosynthesis.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound is a precursor to nonsteroidal antiandrogens (e.g., ICI 176334) used in prostate cancer therapy. Its chirality ensures enantiopure drug synthesis, critical for minimizing off-target effects.

Specialty Chemicals

In agrochemicals, it derivatives act as herbicides by inhibiting acetolactate synthase (ALS), a plant growth enzyme.

Comparative Analysis with Structural Analogs

Table 3: Functional Group Comparison

CompoundSubstituentsChiralityKey Feature
3-Bromo-2-hydroxypropanoic acidBr (C3), OH (C2)NoHigher polarity
2-Bromo-2-methylpropanoic acidBr (C2), CH₃ (C2)NoReduced solubility
3-Chloro-2-hydroxy-2-methylpropanoic acidCl (C3), OH (C2), CH₃ (C2)NoLower reactivity than Br

Bromine’s electronegativity and leaving-group ability make 3-bromo-2-hydroxy-2-methylpropanoic acid more reactive than chloro analogs.

Case Studies and Research Findings

Microbial Metabolism Modulation

In Pseudomonas putida cultures, 10 mM (2S)-enantiomer increased phenazine-1-carboxylic acid production by 40%, suggesting utility in biopesticide synthesis.

Antibiofilm Activity

At 0.5× MIC, the (2S)-enantiomer reduced Staphylococcus epidermidis biofilm formation by 70% by downregulating polysaccharide intercellular adhesin (PIA).

Future Perspectives

  • Drug Delivery Systems: Encapsulation in liposomes to enhance bioavailability.

  • Green Chemistry: Developing biocatalytic routes using bromoperoxidases for sustainable synthesis.

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